
(1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroindene core with three methoxy groups and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4,5,6-trimethoxyindanone.
Reduction: The ketone group in 4,5,6-trimethoxyindanone is reduced to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated chiral resolution systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, alcohols, ketones, and substituted indenes.
科学的研究の応用
(1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy groups and the carboxylic acid functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
(1R)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4,5,6-Trimethoxyindanone: A precursor in the synthesis of the target compound.
4,5,6-Trimethoxyindene: A structurally related compound with different functional groups.
Uniqueness
(1S)-4,5,6-Trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of three methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
890309-62-3 |
|---|---|
分子式 |
C13H16O5 |
分子量 |
252.26 g/mol |
IUPAC名 |
(1S)-4,5,6-trimethoxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-16-10-6-9-7(4-5-8(9)13(14)15)11(17-2)12(10)18-3/h6,8H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
PSCIKICHKWTSRA-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C(=C2CC[C@@H](C2=C1)C(=O)O)OC)OC |
正規SMILES |
COC1=C(C(=C2CCC(C2=C1)C(=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


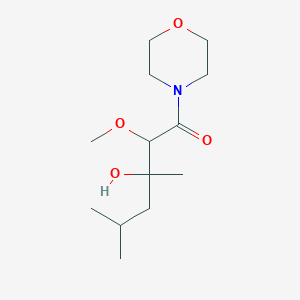
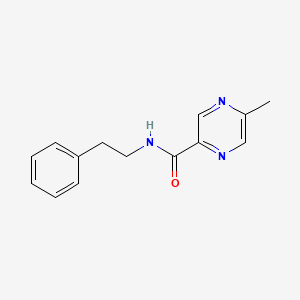


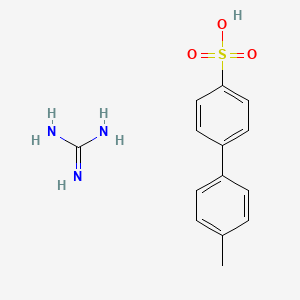
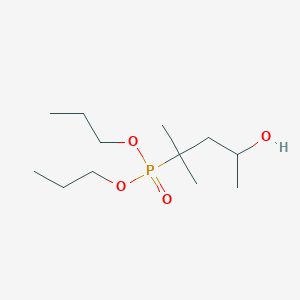
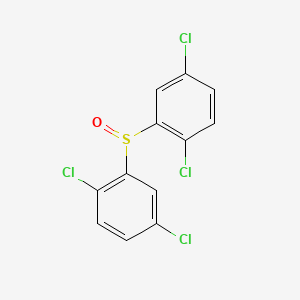

![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
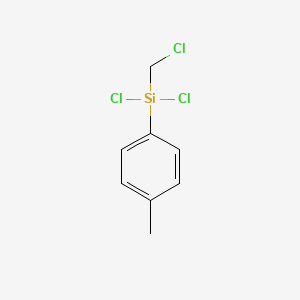
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
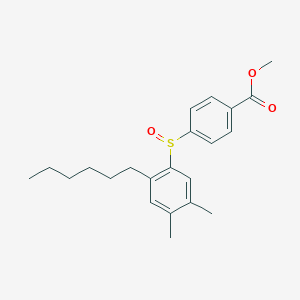
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
